Cas no 80951-92-4 (Thiocellobiose)

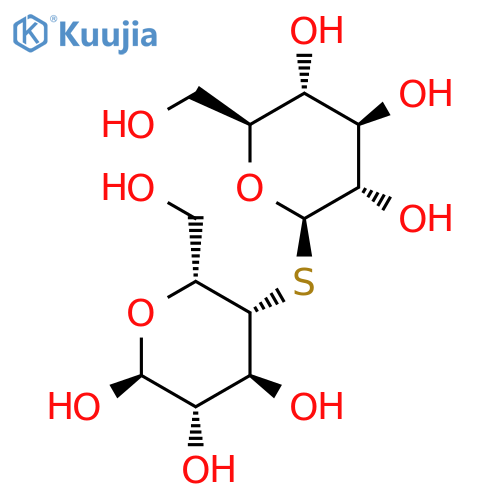

Thiocellobiose structure

商品名:Thiocellobiose

Thiocellobiose 化学的及び物理的性質

名前と識別子

-

- D-Glucose, 4-S-b-D-glucopyranosyl-4-thio-

- Thiocellobiose

- GLC1S1-B-4GLC

- ?THIOCELLOBIOSE

- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal

- 4-S-Hexopyranosyl-4-thiohexose

- D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-

- DTXSID801001659

- Thiocellobiose, >=98.0% (TLC)

- 80951-92-4

- (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)hexanal

- 4-THIOCELLOBIOSE

- Glc1S1-β-4Glc

- 4-S-β-D-Glucopyranosyl-4-thio-D-glucose

- (2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol

- THIOCELLOBIOSE USP/EP/BP

- D-Glucose, 4-S-β-D-glucopyranosyl-4-thio-

-

- MDL: MFCD00270082

- インチ: InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1

- InChIKey: VMEDEPBFFWJMMG-WELRSGGNSA-N

- ほほえんだ: SC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O

計算された属性

- せいみつぶんしりょう: 358.09300

- どういたいしつりょう: 358.09336807g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 10

- 重原子数: 23

- 回転可能化学結合数: 8

- 複雑さ: 372

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 213Ų

- 疎水性パラメータ計算基準値(XlogP): -4.2

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: N/A

- ふってん: 746.2±60.0 °C at 760 mmHg

- フラッシュポイント: 405.1±32.9 °C

- ようかいど: Methanol (Slightly, Heated), Water (Slightly, Heated)

- PSA: 213.44000

- LogP: -4.83800

- 酸性度係数(pKa): 12.42±0.20(Predicted)

- じょうきあつ: 0.0±5.6 mmHg at 25°C

Thiocellobiose セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:(BD434500)

Thiocellobiose 税関データ

- 税関コード:29329990

Thiocellobiose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A225015-250mg |

(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |

80951-92-4 | 95+% | 250mg |

$2819.00 | 2021-07-07 | |

| TRC | T349500-5mg |

Thiocellobiose |

80951-92-4 | 5mg |

$ 176.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044089-50mg |

(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |

80951-92-4 | 97% | 50mg |

¥10464.00 | 2024-07-28 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 19608-10MG |

Thiocellobiose |

80951-92-4 | ≥98.0% (TLC) | 10MG |

¥2683.47 | 2022-02-23 | |

| A2B Chem LLC | AC56229-10mg |

Thiocellobiose |

80951-92-4 | 10mg |

$1075.00 | 2024-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044089-100mg |

(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |

80951-92-4 | 97% | 100mg |

¥13917.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044089-25mg |

(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |

80951-92-4 | 97% | 25mg |

¥5232.00 | 2024-07-28 | |

| TRC | T349500-10mg |

Thiocellobiose |

80951-92-4 | 10mg |

$278.00 | 2023-05-17 | ||

| TRC | T349500-100mg |

Thiocellobiose |

80951-92-4 | 100mg |

$1669.00 | 2023-05-17 | ||

| TRC | T349500-50mg |

Thiocellobiose |

80951-92-4 | 50mg |

$928.00 | 2023-05-17 |

Thiocellobiose 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

80951-92-4 (Thiocellobiose) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:80951-92-4)Thiocellobiose

清らかである:99%

はかる:250mg

価格 ($):2537.0